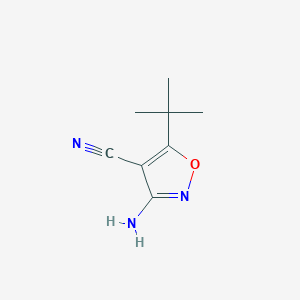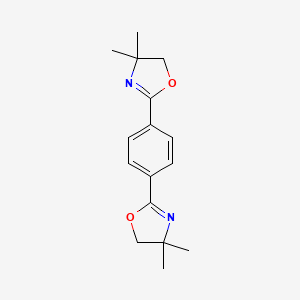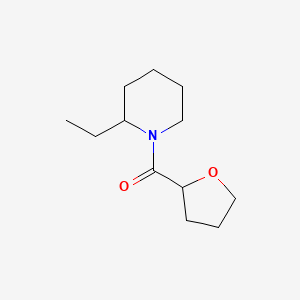
(2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone is a compound that belongs to the class of piperidine derivatives. It has a molecular formula of C12H21NO2 and a molecular weight of 211.30 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone typically involves the reaction of 2-ethylpiperidine with tetrahydrofuran-2-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like 2-methylpiperidine and 2-ethylpiperidine share structural similarities with (2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone.
Tetrahydrofuran Derivatives: Compounds such as tetrahydrofuran-2-carboxylic acid and its esters are structurally related.
Uniqueness
What sets this compound apart is its unique combination of the piperidine and tetrahydrofuran moieties, which may confer distinct chemical and biological properties. This dual functionality can be advantageous in various applications, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C12H21NO2 |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
(2-ethylpiperidin-1-yl)-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C12H21NO2/c1-2-10-6-3-4-8-13(10)12(14)11-7-5-9-15-11/h10-11H,2-9H2,1H3 |
Clé InChI |
KHPLLKPACFBILB-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCN1C(=O)C2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)
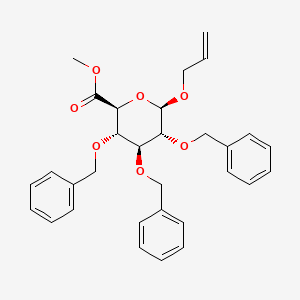
![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
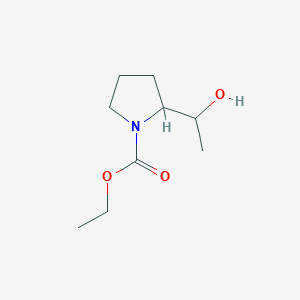
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
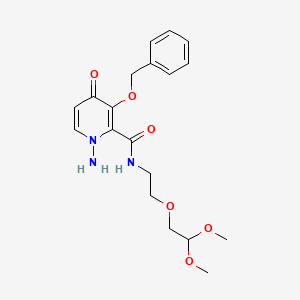
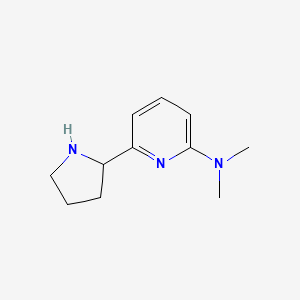
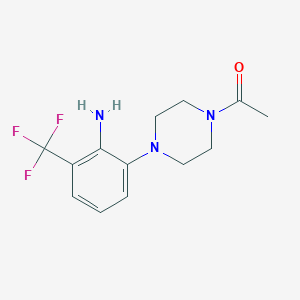
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)

![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
